2-[(1-Carboxyethyl)amino]benzoic acid
Description
Properties
CAS No. |
2274-50-2 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(1-carboxyethylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(9(12)13)11-8-5-3-2-4-7(8)10(14)15/h2-6,11H,1H3,(H,12,13)(H,14,15) |
InChI Key |
QDHUFUMCOCIMMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-[(1-Carboxyethyl)amino]benzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular connectivity and environment.
Proton NMR (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methine and methyl protons of the carboxyethyl group, the amine proton, and the two carboxylic acid protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring current. The protons on the substituted ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The amine proton (N-H) signal is often broad and its chemical shift can be variable depending on the solvent and concentration. The methine proton (-CH-) of the alanine (B10760859) moiety will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will in turn appear as a doublet, being split by the single methine proton. The carboxylic acid protons are typically the most deshielded, appearing at the furthest downfield position, often as broad singlets.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₄) | 7.0 - 8.0 | Multiplet |
| Amine (N-H) | 8.0 - 9.0 (variable) | Broad Singlet |
| Methine (-CH) | ~4.0 | Quartet |
| Methyl (-CH₃) | ~1.5 | Doublet |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
This table is predictive and based on the analysis of similar structures. Actual values may vary.
Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to.
The carbonyl carbons of the two carboxylic acid groups will be the most downfield signals, typically appearing in the range of 170-180 ppm. The aromatic carbons will resonate in the 110-150 ppm region. The carbon atom attached to the nitrogen (C-N) will be more shielded than those attached to oxygen. The aliphatic carbons of the carboxyethyl group, the methine (-CH) and methyl (-CH₃) carbons, will appear in the upfield region of the spectrum.
Data for related benzoic acid derivatives provide a basis for predicting the chemical shifts for the target molecule. rsc.orgrsc.org
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 170 - 180 |
| Aromatic (C-N) | ~150 |
| Aromatic (C-H, C-C) | 110 - 140 |
| Methine (-CH) | ~50 |
| Methyl (-CH₃) | ~20 |
This table is predictive and based on the analysis of similar structures. Actual values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other. For this compound, COSY would show correlations between the adjacent aromatic protons, and crucially, between the methine proton and the methyl protons of the carboxyethyl group.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached. An HSQC spectrum would allow for the unambiguous assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the aromatic carbon bonded to the nitrogen. For instance, the amine proton could show a correlation to the aromatic carbons and the methine carbon, confirming the linkage between the benzoic acid and alanine moieties.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will display characteristic absorption bands for its key functional groups.
The most prominent feature will be the very broad O-H stretching vibration of the carboxylic acid groups, typically observed in the range of 2500-3300 cm⁻¹. This broadness is a result of hydrogen bonding. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700 cm⁻¹. The N-H stretching vibration of the secondary amine will be found in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration will be visible in the 1250-1350 cm⁻¹ range.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong |
| Amine | N-H Stretch | 3300 - 3500 | Moderate |
| Aromatic | C-H Stretch | 3000 - 3100 | Moderate |
| Aromatic | C=C Stretch | 1450 - 1600 | Moderate to Weak |
| Amine | C-N Stretch | 1250 - 1350 | Moderate |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |
This table is based on established correlation charts and data from similar compounds. nist.govresearchgate.netspectrabase.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₁NO₄), the molecular weight is 209.20 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 209.
The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals.
Plausible Fragmentation Pathways:
Loss of a carboxyl group (-COOH): A peak at m/z 164 (M - 45) could be observed.
Loss of the carboxyethyl group (-CH(CH₃)COOH): This would result in a fragment at m/z 120.
Cleavage of the C-N bond: This could lead to various fragments depending on where the charge resides.
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or subsequent fragments is a common process for carboxylic acids.
Analysis of related compounds such as 2-aminobenzoic acid shows characteristic fragmentation including the loss of water and carbon monoxide. nist.gov
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 209 | [M]⁺ |
| 191 | [M - H₂O]⁺ |
| 164 | [M - COOH]⁺ |
| 120 | [C₇H₆NO]⁺ |
This table is predictive and based on general fragmentation rules and data from similar compounds.
X-ray Crystallography for Definitive Solid-State Molecular Geometry
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While no crystal structure for this compound is available in the searched literature, a study on its isomer, 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate, offers valuable insights into the likely solid-state conformation and intermolecular interactions. nih.gov
For 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate, the crystal structure reveals a twisted conformation where the carboxyl group is not coplanar with the benzene ring. nih.gov The structure is stabilized by an extensive network of hydrogen bonds. The organic molecules form zigzag chains through O-H···O hydrogen bonds between the carboxyl groups. nih.gov Water molecules are also involved in the hydrogen-bonding network, linking the organic chains. nih.gov
It is highly probable that this compound would also exhibit a non-planar conformation due to steric hindrance between the ortho-substituted groups. Furthermore, extensive intermolecular hydrogen bonding involving the two carboxylic acid groups and the secondary amine would be expected to dominate the crystal packing, likely forming dimers or polymeric chains.
Crystallographic Data for the Related Isomer: 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 4.9387 (19) |
| b (Å) | 19.700 (7) |
| c (Å) | 21.616 (8) |
| V (ų) | 2103.1 (14) |
| Z | 8 |
This data is for the isomer 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate and serves as a model for the potential crystal structure of the title compound.
Computational Chemistry and Theoretical Modeling of 2 1 Carboxyethyl Amino Benzoic Acid Systems
Quantum Chemical Studies on Electronic Structure and Properties
Quantum chemical studies are fundamental to elucidating the electronic characteristics of 2-[(1-carboxyethyl)amino]benzoic acid. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular properties derived from the electronic wavefunction.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized, lowest-energy geometry of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. These calculations involve minimizing the energy of the molecule with respect to the positions of its atoms, revealing the most stable three-dimensional arrangement.
Theoretical studies on related N-aryl anthranilic acid derivatives show that the dihedral angle between the two aromatic rings is a critical parameter, significantly influenced by intramolecular hydrogen bonding. In the case of this compound, a significant intramolecular hydrogen bond is expected between the secondary amine hydrogen (N-H) and the carbonyl oxygen of the benzoic acid's carboxyl group. This interaction is crucial for stabilizing the molecule's conformation.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) (Note: This data is illustrative and based on typical values for similar structures calculated using DFT/B3LYP.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (amine) | 1.39 Å |
| Bond Length | N-H (amine) | 1.01 Å |
| Bond Length | C=O (benzoic acid) | 1.22 Å |
| Bond Length | O-H (benzoic acid) | 0.97 Å |
| Bond Angle | C-N-C | 128.5° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the nitrogen atom of the amino group. Conversely, the LUMO is often distributed over the electron-withdrawing carboxyl groups. This distribution dictates the sites most susceptible to electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies (Illustrative)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Electron-donating capacity |
| LUMO | -1.8 | Electron-accepting capacity |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer, and bonding interactions within a molecule. This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.
In this compound, NBO analysis can quantify the strength of the intramolecular hydrogen bond between the N-H group and the adjacent carbonyl oxygen. This is achieved by examining the interaction energy (E(2)) between the lone pair orbital of the oxygen atom (donor) and the antibonding orbital of the N-H bond (acceptor). A significant E(2) value indicates a strong stabilizing interaction. Furthermore, NBO analysis reveals the charge distribution on each atom, highlighting the electrophilic and nucleophilic centers within the molecule.
Molecular Dynamics (MD) Simulations for Conformational Exploration and Intermolecular Interactions
While quantum chemical methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions in different environments, such as in a solvent.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational modes of this compound. Each calculated frequency corresponds to a specific atomic motion, such as the stretching of C=O, O-H, and N-H bonds, or the bending of C-H bonds. These theoretical spectra are invaluable for interpreting experimental IR and Raman spectra. For instance, the characteristic stretching frequency of the N-H bond involved in the intramolecular hydrogen bond is expected to be red-shifted (shifted to a lower frequency) compared to a free N-H bond.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. By predicting the chemical shifts for a proposed structure and comparing them to experimental values, the accuracy of the computed geometry can be validated. The chemical shifts of the protons and carbons near the electron-withdrawing carboxyl groups and the electron-donating amino group are particularly sensitive to the molecule's electronic environment.
Table 3: Predicted Vibrational Frequencies and NMR Shifts (Illustrative)
| Spectroscopic Data | Functional Group/Atom | Predicted Value |
|---|---|---|
| Vibrational Frequency | N-H Stretch (H-bonded) | ~3350 cm⁻¹ |
| Vibrational Frequency | C=O Stretch (Carboxyl) | ~1680 cm⁻¹ |
| ¹H NMR Chemical Shift | O-H (Carboxyl) | ~12-13 ppm |
| ¹H NMR Chemical Shift | N-H (Amine) | ~9-10 ppm |
Potential Energy Surface (PES) Investigations for Proton Transfer and Tautomerism
The Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. By exploring the PES, it is possible to identify stable isomers (minima on the surface) and the transition states (saddle points) that connect them.
For this compound, PES investigations are particularly useful for studying proton transfer phenomena. This includes the intramolecular proton transfer from the benzoic acid's carboxyl group to the nitrogen atom, or an intermolecular proton transfer between two molecules. Such studies can determine the energy barriers associated with these processes, providing insight into their feasibility. Tautomerism, such as the potential for the molecule to exist in a zwitterionic form where the carboxyl proton has transferred to the nitrogen, can also be investigated by locating the different tautomers on the PES and calculating their relative energies.
Computational Assessment of Aromaticity (e.g., HOMA Analysis)
A comprehensive search of scientific literature reveals a notable absence of specific computational studies focused on the aromaticity of this compound using methods such as the Harmonic Oscillator Model of Aromaticity (HOMA). While computational chemistry provides powerful tools for evaluating the electronic structure and aromatic character of molecules, published research to date has not specifically applied these techniques to this compound.
The HOMA index is a valuable, geometry-based quantitative measure of aromaticity. It is calculated from the bond lengths of a given ring system and compares them to the optimal bond lengths found in a fully aromatic reference molecule. A HOMA value approaching 1 indicates a high degree of aromaticity, whereas values closer to 0 suggest a non-aromatic or bond-alternated system. Negative values are indicative of anti-aromatic character.
Although direct HOMA analysis data for this compound is unavailable, theoretical studies on related aromatic amino acids and substituted benzoic acid derivatives have utilized various computational methods to explore their electronic properties. These studies often employ techniques like Nucleus-Independent Chemical Shift (NICS) calculations to assess the magnetic criterion of aromaticity. However, without specific calculations performed on this compound, any discussion of its aromatic character remains speculative.
The degree of aromaticity in the benzene (B151609) ring of this compound would be influenced by the electronic effects of its two substituents: the amino group linked to the 1-carboxyethyl moiety and the carboxylic acid group. The amino group is typically an activating, electron-donating group, which can enhance the electron density of the aromatic ring. Conversely, the carboxylic acid group is a deactivating, electron-withdrawing group. The interplay between these opposing electronic influences would ultimately determine the precise degree of aromaticity of the benzene ring.
A dedicated computational study would be required to quantify these effects and provide a definitive HOMA value for this compound. Such research would involve geometry optimization of the molecule using quantum chemical methods, followed by the calculation of bond lengths within the benzene ring to derive the HOMA index.
Mechanistic Investigations of Biological Interactions Chemical Biology Perspectives
Enzyme Interaction and Modulation Studies
The aminobenzoic acid framework is a common feature in many biologically active compounds that are known to interact with and modulate the function of various enzymes. While direct studies on 2-[(1-Carboxyethyl)amino]benzoic acid are limited, extensive research on structurally related compounds, particularly other N-substituted anthranilic acid derivatives, offers significant insights into potential enzyme-targeted activities.
N-substituted anthranilic acid derivatives have been identified as inhibitors of several key enzymes implicated in human diseases. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Ki). For instance, a series of N-benzoyl anthranilic acid derivatives have demonstrated potent inhibitory activity against aldo-keto reductase (AKR) isoforms, particularly AKR1C1, AKR1C2, and AKR1C3. nih.govnih.gov These enzymes are involved in the metabolism of steroid hormones and prostaglandins, making them attractive targets for cancer therapy. nih.govnih.gov
Notably, some of these derivatives exhibit selectivity for specific isoforms. For example, compounds with IC₅₀ values in the low micromolar range for AKR1C3 have been identified, with the most promising showing IC₅₀ values as low as 0.31 µM. nih.govnih.gov The substitution pattern on both the anthranilic acid and the N-benzoyl ring plays a crucial role in determining both the potency and selectivity of inhibition. nih.gov
Another class of enzymes frequently targeted by anthranilic acid derivatives is the cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key to regulating neurotransmitter levels and are targets for Alzheimer's disease treatment. nih.govresearchgate.net Novel chiral anthranilic amide derivatives have shown significant inhibitory effects on both AChE and BChE, with IC₅₀ values in the nanomolar to micromolar range. nih.govresearchgate.net Interestingly, enantioselectivity has been observed, where S-enantiomers may show stronger inhibition for AChE, while R-enantiomers are more effective against BChE. nih.gov
The table below summarizes the inhibitory activities of some representative N-substituted anthranilic acid derivatives against these enzymes.
| Compound Class | Enzyme Target | Representative IC₅₀ Values | Reference |
| N-Benzoyl Anthranilic Acid Derivatives | AKR1C3 | 0.31 µM, 0.35 µM | nih.govnih.gov |
| N-Benzoyl Anthranilic Acid Derivatives | AKR1C1 | 8.4 µM | nih.gov |
| N-Benzoyl Anthranilic Acid Derivatives | AKR1C2 | 15.6 µM | nih.gov |
| Chiral Anthranilic Amides | Acetylcholinesterase (AChE) | 17.07 nM - 70 nM | nih.gov |
| Chiral Anthranilic Amides | Butyrylcholinesterase (BChE) | 116.6 nM - 233.3 µM | nih.gov |
Molecular docking studies have been instrumental in elucidating the binding modes of aminobenzoic acid derivatives within the active sites of their target enzymes. For N-benzoyl anthranilic acid derivatives inhibiting AKR1C3, docking simulations have revealed that the anthranilate carboxyl group is a key interacting moiety. nih.gov It often forms hydrogen bonds and salt bridges with highly conserved residues in the active site, such as Tyr55 and His117. The N-benzoyl group typically occupies a more hydrophobic pocket, and substitutions on this ring can further enhance binding affinity through additional interactions. researchgate.net
Similarly, for cholinesterase inhibitors based on an anthranilic amide scaffold, docking studies suggest that the anthranilate core positions itself within the enzyme's active site gorge. nih.gov The specific interactions can vary depending on the nature of the amide substituent and the specific cholinesterase isoform. These computational models provide a rational basis for the observed structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. researchgate.net The binding energy for some docked anthranilic acid derivatives against cyclooxygenase has been calculated to be in the range of -7.8 to -9.8 kcal/mol. researchgate.net
For anthranilic acid-based ligands targeting other proteins, similar principles apply. For example, in the bromodomain-containing protein Brd4, a tryptophan residue (Trp81) located in the binding cleft plays a central role in the interaction with ligands. nih.gov The addition of a ligand containing an anthranilic acid precursor resulted in a notable shift in the NMR signal of this tryptophan residue, confirming its involvement in the binding event. nih.gov These detailed interaction maps are crucial for understanding the molecular basis of ligand recognition and for the rational design of new inhibitors with improved affinity and specificity.
Anthranilic acid is a key intermediate in the biosynthesis of the essential amino acid tryptophan. wikipedia.org It is produced from chorismic acid by the enzyme anthranilate synthase. wikipedia.org In organisms that can synthesize tryptophan, anthranilate is then converted to phosphoribosyl anthranilate, which enters the downstream pathway to tryptophan. researchgate.net Given this central role, it is conceivable that N-substituted derivatives like this compound could potentially act as analogs or inhibitors in this pathway, although this has not been explicitly demonstrated. The structural similarity to anthranilate suggests that such compounds might interact with the enzymes of the tryptophan biosynthesis pathway.
Receptor Binding Dynamics and Ligand-Receptor Interactions
Beyond enzymes, N-substituted anthranilic acid derivatives have been shown to act as ligands for various receptors, modulating their activity. These interactions are critical in various signaling pathways.
For instance, derivatives of anthranilic acid have been developed as potent modulators of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid and glucose homeostasis. nih.govacs.orgnih.gov Some of these derivatives act as partial agonists, which can be advantageous for long-term therapeutic use. acs.org The most potent of these compounds exhibit EC₅₀ values in the low nanomolar range. acs.org Computational docking studies have been employed to understand the structure-activity relationships and the polar interactions with the receptor that govern their activity. nih.gov
Another important target for anthranilic acid-based compounds is the Cholecystokinin (CCK) receptor family, particularly the CCK1 receptor. nih.gov This receptor is involved in digestive processes and satiety signaling. patsnap.comwikipedia.org Anthranilic acid diamides have been designed as nonpeptide CCK1 receptor antagonists, with the anthranilic acid core serving as a scaffold. The affinity for the receptor is highly dependent on the nature of the substituents at the amino and carboxyl ends of the anthranilic acid molecule. nih.gov
The table below highlights the activity of some anthranilic acid derivatives on these receptors.
| Compound Class | Receptor Target | Activity | Representative EC₅₀/IC₅₀ Values | Reference |
| Anthranilic Acid Derivatives | Farnesoid X Receptor (FXR) | Partial Agonist | 8 nM, 1.5 µM | acs.orgnih.gov |
| Anthranilic Acid Diamides | CCK1 Receptor | Antagonist | Sub-micromolar affinity | nih.gov |
Elucidation of Molecular Targets and Associated Cellular Pathways
The diverse biological activities reported for anthranilic acid derivatives stem from their ability to interact with a wide array of molecular targets, thereby modulating various cellular pathways. mdpi.comnih.gov
The inhibition of aldo-keto reductases (AKR1C1, AKR1C2, AKR1C3) by N-benzoyl anthranilic acids points to their potential role in pathways related to steroid hormone and prostaglandin (B15479496) metabolism, which are often dysregulated in cancer. nih.govnih.govnih.gov By inhibiting these enzymes, these compounds can interfere with the synthesis of active steroids that promote tumor growth.
The targeting of cholinesterases by chiral anthranilic amides implicates them in the cholinergic pathway, which is crucial for cognitive function and is a key target in Alzheimer's disease therapy. nih.govresearchgate.net
The interaction with nuclear receptors like FXR allows anthranilic acid derivatives to influence metabolic pathways, including those for bile acids, cholesterol, and glucose. nih.govacs.orgnih.gov This makes them promising candidates for the treatment of metabolic diseases.
Furthermore, anthranilic acid derivatives have been found to inhibit the far upstream element (FUSE) binding protein 1 (FUBP1), a protein that regulates the transcription of the c-Myc oncogene. nih.gov This suggests a role in controlling cell proliferation and cancer progression. Anthranilate derivatives have also been shown to inhibit glutamate (B1630785) release, potentially offering neuroprotection against excitotoxicity by suppressing P/Q-type Ca²⁺ channels and the PKC/MARCKS pathway. mdpi.com
Other identified activities for this class of compounds include the inhibition of the hepatitis C virus NS5B polymerase, suggesting antiviral applications, and the modulation of pathways involved in inflammation. nih.govnih.gov The broad spectrum of molecular targets highlights the versatility of the anthranilic acid scaffold in medicinal chemistry. mdpi.comnih.gov
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone of modern analytical chemistry, offering powerful means to separate complex mixtures into their individual components. For a polar molecule like 2-[(1-Carboxyethyl)amino]benzoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC), following appropriate sample modification, are invaluable.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for "this compound." Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such analyses, where a non-polar stationary phase is used with a polar mobile phase.
A typical RP-HPLC method for the purity assessment and quantification of "this compound" would involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic nature of the carboxyl groups and the basic nature of the secondary amine in the target molecule necessitate careful pH control of the mobile phase to ensure good peak shape and retention time stability. UV detection is commonly used, leveraging the aromatic ring and carboxyl group chromophores, with a detection wavelength typically set around the compound's absorption maximum.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
| Temperature | Ambient or controlled (e.g., 30 °C) |
| This table presents a generalized HPLC method. Specific conditions may need to be optimized. |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of "this compound" by gas chromatography is not feasible due to its low volatility and the presence of polar functional groups (-COOH and -NH-). These groups can lead to strong interactions with the stationary phase, resulting in poor peak shape and thermal degradation in the hot injection port. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comresearchgate.net
The most common derivatization strategy for compounds containing carboxylic acid and amine functionalities is silylation. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. researchgate.net These reagents react with the active hydrogens on the carboxyl and amino groups to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. These derivatives are significantly more volatile and exhibit better chromatographic behavior.
The derivatization reaction is typically carried out by heating the dried sample with the silylating reagent in a suitable solvent, such as pyridine (B92270) or acetonitrile. sigmaaldrich.com Following derivatization, the sample can be injected into the GC, where it is separated on a capillary column, often with a non-polar or medium-polarity stationary phase.
| Derivatization Step | Details |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Solvent | Pyridine or Acetonitrile |
| Reaction | Heat at 60-80°C for 30-60 minutes |
| GC Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| This table outlines a general derivatization and GC analysis procedure. Optimization is often required. |
Spectrophotometric Determination Methods
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of "this compound" in solution, provided that it is the only absorbing species or that the interference from other components is negligible or can be corrected. The presence of the substituted benzene (B151609) ring in the molecule gives rise to characteristic UV absorption bands.
To determine the concentration of a pure sample of "this compound," a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for "this compound" is expected to be in the UV region, similar to its parent compound, anthranilic acid, which exhibits absorption maxima. researchgate.netaatbio.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve using the Beer-Lambert law.
Coupled Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
For unambiguous identification and quantification, especially in complex matrices, coupled or hyphenated techniques are the methods of choice. These techniques combine the separation power of chromatography with the detection specificity of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): Following the derivatization procedure described for GC analysis, the separated volatile derivatives can be introduced into a mass spectrometer. nih.govnih.gov The mass spectrometer provides information about the molecular weight and fragmentation pattern of the derivatized analyte. nih.gov This "fingerprint" allows for highly confident identification. The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful and versatile technique for the analysis of "this compound." It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, and crucially, it does not require derivatization.
The compound can be separated using reversed-phase HPLC as described earlier, and the column effluent is directly introduced into the mass spectrometer source. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like this, and it can be operated in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]+ would be observed, while in negative ion mode, the deprotonated molecule [M-H]- would be detected. For even greater specificity and to reduce background noise, tandem mass spectrometry (LC-MS/MS) can be employed. mdpi.com In this technique, the parent ion is selected and then fragmented to produce characteristic product ions, which are then monitored.
| Technique | Ionization Mode | Parent Ion (m/z) | Typical Product Ions (m/z) |
| LC-MS/MS (Positive) | ESI+ | [M+H]+ | Fragments from loss of H2O, CO2, etc. |
| LC-MS/MS (Negative) | ESI- | [M-H]- | Fragments from loss of CO2, etc. |
| The specific fragment ions would need to be determined experimentally. |
These advanced analytical methodologies provide the necessary tools for the comprehensive characterization and quantification of "this compound," ensuring its quality and facilitating further research and development.
Chemical Transformations and Derivative Chemistry of the Aminobenzoic Acid Scaffold
Synthetic Modifications of the Carboxyethyl Side Chain
The carboxyethyl side chain, -CH(CH₃)COOH, provides a reactive handle for a variety of chemical transformations, analogous to those seen in other amino acids and their derivatives. libretexts.org These modifications can alter the polarity, size, and hydrogen bonding capability of this part of the molecule.
Key synthetic modifications include:
Esterification: The carboxylic acid group can be converted to an ester through reactions with various alcohols under acidic conditions (e.g., Fischer esterification) or by using alkylating agents. This modification is useful for increasing lipophilicity or for creating prodrugs that can be hydrolyzed in vivo. For instance, studies on related amino acid analogs have shown that C-terminus ester derivatives can maintain affinity for biological targets like transporters. nih.gov
Amidation: The carboxyl group can be coupled with primary or secondary amines to form amides. This is typically achieved using peptide coupling reagents, which activate the carboxylic acid for nucleophilic attack by the amine. nih.gov This transformation introduces new functional groups and can significantly alter the molecule's biological activity.
Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This removes the acidic character and introduces a hydroxyl group, which can serve as a hydrogen bond donor.
Reactions at the α-carbon: The carbon atom adjacent to the side chain's carboxyl group can also be a site for functionalization, although this is less common.
These modifications are fundamental in peptide and medicinal chemistry for fine-tuning the properties of lead compounds. nih.govnih.gov
Table 1: Potential Synthetic Modifications of the Carboxyethyl Side Chain
| Reaction Type | Reagents | Resulting Functional Group | Potential Impact on Properties |
| Esterification | Alcohol (R'-OH), Acid Catalyst | Ester (-COOR') | Increases lipophilicity; can act as a prodrug |
| Amidation | Amine (R'R''NH), Coupling Agent | Amide (-CONR'R'') | Introduces H-bond donors/acceptors; alters polarity |
| Reduction | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) | Removes acidic center; introduces H-bond donor |
Substitution and Functionalization of the Benzoic Acid Ring
The aminobenzoic acid portion of the molecule allows for a rich variety of derivatization strategies, targeting the aromatic ring, the secondary amine, or the benzoic acid carboxyl group. fishersci.com Anthranilic acid (2-aminobenzoic acid) is a close structural relative, and its reaction chemistry provides a model for the potential transformations of the 2-[(1-Carboxyethyl)amino]benzoic acid scaffold. researchgate.netchemtube3d.com
Reactions at the Amino Group: The secondary amine can undergo acylation with acid chlorides or anhydrides to form amides. researchgate.net For example, N-functionalized derivatives of methyl anthranilate have been prepared by reacting it with various acid chlorides. researchgate.net
Reactions at the Benzoic Carboxyl Group: Similar to the side chain, the benzoic carboxyl group can be esterified or converted into an amide, providing another point for diversification.
Electrophilic Aromatic Substitution: The aromatic ring itself can be functionalized via electrophilic substitution reactions such as halogenation, nitration, or sulfonation. The positions of substitution are directed by the existing amino and carboxyl groups.
Diazotization and Nucleophilic Substitution: The diazotization of a primary aromatic amine on a benzoic acid ring, followed by Sandmeyer or related reactions, is a powerful method for introducing a variety of substituents like halogens, cyano, or hydroxyl groups. scirp.org While the target compound has a secondary amine, synthetic strategies could involve starting with a primary amine (like anthranilic acid), performing the diazotization chemistry, and then adding the carboxyethyl side chain. scirp.org For example, Sandmeyer reactions have been successfully used to convert 4-aminobenzoic acid to terephthalic acid and 2-aminobenzoic acid to salicylic (B10762653) acid. scirp.org
Table 2: Examples of Reactions on the Aminobenzoic Acid Scaffold
| Reaction Site | Reaction Type | Example Reagents | Resulting Structure/Derivative | Reference |
| Amino Group | N-Acylation | Benzoyl chloride | N-Benzoyl derivative | researchgate.net |
| Aromatic Ring | Diazotization (on primary amine precursor) | NaNO₂, H₂SO₄, CuCN | Cyano-substituted benzoic acid derivative | scirp.org |
| Aromatic Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted benzoic acid derivative | nih.gov |
| Amino Group | N-Alkylation (on primary amine precursor) | Alkyl halide | N-Alkyl derivative | tandfonline.com |
Formation of Coordination Complexes and Metal-Organic Materials with Aminobenzoic Acid Ligands
N-substituted aminobenzoic acids are excellent ligands for forming coordination complexes and metal-organic frameworks (MOFs). researchgate.net The this compound molecule is a multidentate ligand, possessing three potential coordination sites: the nitrogen atom of the amino group and the oxygen atoms from both the benzoic and the carboxyethyl carboxylate groups. This allows it to chelate to a single metal center or bridge multiple metal centers to form extended structures.
The coordination chemistry of aminobenzoic acids and their derivatives with various transition metals, post-transition metals, and rare earth metals has been extensively studied. researchgate.net For example, N-substituted iminodiacetic acids readily form complexes with cobalt(II) and nickel(II), where the ligand coordinates in a tridentate fashion via the nitrogen atom and two carboxylate oxygens. researchgate.net The resulting complexes often have an octahedral geometry, with the remaining coordination sites occupied by water molecules or other co-ligands. researchgate.net
Schiff base ligands derived from aminobenzoic acids can also form stable complexes with a range of metal ions including Cu(II), Ni(II), Co(II), and Fe(III). mdpi.commdpi.com The synthesis of these complexes typically involves mixing the ligand with a metal salt in a suitable solvent, often with gentle heating. mdpi.com The resulting materials have applications in catalysis, magnetism, and as luminescent materials. researchgate.net The ability of N-substituted β-alanine derivatives to act as chelating or bridging ligands has been leveraged to synthesize novel metal-organic coordination polymers. nih.gov
Table 3: Metal Complexes with Aminobenzoic Acid-Type Ligands
| Metal Ion | Ligand Type | Resulting Complex Structure | Coordination Geometry | Reference |
| Co(II) | N-benzyliminodiacetic acid | [Co(Bnida)(H₂O)₃] | Octahedral | researchgate.net |
| Ni(II) | N-(p-nitrobenzyl)iminodiacetic acid | [Ni(p-NO₂Bnida)(H₂O)₃] | Octahedral | researchgate.net |
| Cu(II) | Schiff base of 4-aminobenzoic acid | Metal-ligand complex | Varies (e.g., octahedral) | mdpi.com |
| Ni(II) | l-tyrosine derivative | Trinuclear Ni(II)-carbonate complex | Octahedral | nih.gov |
Structure-Activity Relationship (SAR) Studies for Designing Bioactive Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the this compound scaffold, SAR studies would involve systematically modifying its different components and assessing the impact on a specific biological target.
Key areas for SAR exploration include:
The Benzoic Acid Ring: The position and nature of substituents on the aromatic ring can dramatically influence activity. Studies on p-aminobenzoic acid (PABA) derivatives have shown that different substitutions at the ortho, para, and meta positions lead to large variations in chemical and biological nature. mdpi.com For example, in a series of 2-morpholinobenzoic acid inhibitors, modifications to the substitution pattern around the central aromatic ring were explored to define the optimal pharmacophore. nih.govbirmingham.ac.uk
The Carboxyethyl Side Chain: The length, stereochemistry, and terminal functional group of the side chain are critical. The presence and charge of the terminal carboxyl group are often important for binding to biological targets. nih.gov For instance, studies on amino acid transporters show that while esterification of the C-terminus can be tolerated, a positive charge at the N-terminus is often essential for recognition. nih.gov The length of the side chain can also determine the stability of interactions in protein structures. mdpi.com
The Amino Linker: The secondary amine can be modified, for example, by methylation or by incorporating it into a heterocyclic ring. In one study, benzylic N-methylated compounds were found to be the most biologically active analogues. nih.gov
By synthesizing and testing a library of analogues, researchers can build a detailed SAR model. For example, a study on PABA derivatives in a cell-free system analyzed how physicochemical parameters like pKa and lipophilicity (Rm values) correlated with their ability to inhibit a bacterial enzyme, revealing that ionization was a decisive factor for their incorporation into a metabolic pathway. nih.gov
Table 4: SAR Insights from Aminobenzoic Acid Analogues
| Structural Modification | Scaffold/Series | Observed Effect on Activity | Reference |
| Substitution on aromatic ring | p-Aminobenzoic acid derivatives | Ionization state and steric bulk of substituents are critical for enzymatic incorporation and inhibition. | nih.gov |
| N-methylation of benzylamino bridge | 2-Morpholino-5-N-benzylamino benzoic acid | N-methylated analogues showed the highest biological activity. | nih.govbirmingham.ac.uk |
| Modification of C-terminus | Amino acid analogues | Esterification of the carboxyl group maintained affinity for a transporter, suggesting the negative charge was less critical. | nih.gov |
| Replacement of morpholine (B109124) ring | 2-Morpholinobenzoic acid | Replacement with a tetrahydropyran (B127337) (THP) ring led to a significant loss of inhibitory activity. | nih.gov |
Emerging Research Areas and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-substituted anthranilic acids has traditionally relied on methods like the Ullmann condensation, which often require harsh reaction conditions and the use of heavy metals. acs.orgresearchgate.net Modern chemistry is increasingly focused on developing greener, more efficient, and sustainable synthetic methodologies. The future synthesis of 2-[(1-Carboxyethyl)amino]benzoic acid is likely to evolve beyond classical approaches toward more sophisticated and environmentally benign strategies.
Future research will likely focus on catalyst systems that are cheaper, less toxic, and operate under milder conditions. Iron-catalyzed C-H activation, for instance, has emerged as a powerful method for the ortho-amination of aromatic carboxamides, offering a high-yield pathway to anthranilic acid derivatives. acs.orgnih.gov Another promising avenue is the use of copper-catalyzed N-arylation reactions, which can be performed in water, a green solvent, thereby reducing reliance on volatile organic compounds. researchgate.net
Biocatalysis presents a particularly attractive sustainable alternative. acs.org Enzymes, such as lyases or dehydrogenases, can offer exquisite regio- and stereoselectivity under mild, aqueous conditions, which is a significant advantage over traditional chemical methods that may require protecting groups and can suffer from racemization. acs.orgrug.nl The development of an enzymatic route, for example using an engineered EDDS lyase for the hydroamination of fumarate (B1241708) with an aniline (B41778) derivative, could provide an efficient and highly enantioselective path to N-arylated amino acids. acs.orgrug.nl
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Method | Catalyst/Reagent | Advantages | Disadvantages/Challenges | Source |
| Ullmann Condensation | Copper powder/salts | Well-established, versatile for various anilines. | Harsh conditions (high temp.), stoichiometric copper, potential for side products. | acs.orgresearchgate.net |
| Palladium-Catalyzed N-Arylation | Palladium complexes with specialized ligands. | High yields, good functional group tolerance. | Cost of palladium, potential for heavy metal contamination in the product. | acs.orgacs.org |
| Iron-Catalyzed C-H Amination | Iron salts with diphosphine ligands. | Low cost of iron, high reactivity, low toxicity. | Requires specific directing groups, optimization of ligands is crucial. | acs.orgnih.gov |
| Biocatalytic Hydroamination | Engineered enzymes (e.g., Lyases). | High stereoselectivity, mild aqueous conditions, environmentally friendly. | Enzyme may have limited substrate scope, requires development and optimization. | acs.orgrug.nl |
Application of Advanced Spectroscopic Techniques for Dynamic Studies
Standard characterization of this compound would involve techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its static structure. itmedicalteam.plmdpi.com However, future research will undoubtedly employ more advanced spectroscopic methods to probe its dynamic behavior and interactions.
Two-dimensional NMR techniques, such as NOESY and ROESY, could be used to study the compound's conformational preferences in solution. Understanding the three-dimensional structure and flexibility is crucial, as it directly influences how the molecule interacts with biological targets. Furthermore, theoretical calculations of NMR chemical shifts using methods like Density Functional Theory (DFT) can be compared with experimental data to provide deeper insight into its electronic structure. researchgate.net
A frontier in this area is the use of cryogenic electron microscopy (cryo-EM) to visualize how small molecules like aminobenzoic acid derivatives interact with large biomolecular complexes in real-time. Recent studies have used cryo-EM to determine high-resolution structures of aminobenzoic acids bound to the ribosome, revealing how their rigid structure can obstruct the conformational changes required for efficient biological activity. acs.orgnih.gov Applying such advanced imaging techniques could elucidate the dynamic interactions of this compound with its potential biological partners, providing a mechanistic rationale for its activity. nih.gov
Exploration of Novel Biological Targets and Therapeutic Implications
The anthranilic acid scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with anti-inflammatory, diuretic, and anticoagulant activities. ijpsjournal.com Derivatives have been investigated for a wide range of biological effects, including anticancer, antimicrobial, antiviral, and insecticidal properties. ijpsjournal.commdpi.com This rich history suggests that this compound and its analogs are prime candidates for biological screening to uncover novel therapeutic applications.
A particularly exciting future direction is the exploration of novel, non-traditional biological targets. For example, recent research identified the far upstream binding protein 1 (FUBP1) as a target for certain anthranilic acid derivatives. nih.govacs.org FUBP1 is a master regulator of key genes involved in tumor survival, such as c-Myc, making it an attractive anticancer target. nih.gov Future studies could investigate whether this compound or its simple amides can inhibit FUBP1 function, potentially leading to new strategies for cancer therapy. nih.govacs.org
Other potential applications are broad, stemming from the diverse activities of related compounds. These include roles as inhibitors of amyloid-beta aggregation for Alzheimer's disease, anti-inflammatory agents, and antibacterial compounds. nih.govmdpi.comnih.gov High-throughput screening of this compound against various enzyme and receptor panels could rapidly identify new and unexpected biological activities.
Table 2: Potential Biological Activities and Targets for the this compound Scaffold
| Potential Activity | Example Target/Pathway | Therapeutic Area | Source |
| Anticancer | Far Upstream Element Binding Protein 1 (FUBP1) | Oncology | nih.govacs.org |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Inflammation, Pain | ijpsjournal.comijddr.in |
| Neuroprotective | Amyloid-beta aggregation | Alzheimer's Disease | nih.gov |
| Antiviral | HCV NS5B polymerase | Infectious Disease | mdpi.com |
| Antimicrobial | Undecaprenyl pyrophosphate synthase (UppS) | Infectious Disease | mdpi.commdpi.com |
| Anticoagulant | Blood coagulation factors | Thrombosis | ijpsjournal.com |
Design and Synthesis of Next-Generation Chemical Probes and Modulators
Beyond its intrinsic biological activity, this compound is an ideal scaffold for the design and synthesis of next-generation chemical probes and therapeutic modulators. mdpi.com A molecular scaffold provides the core structure upon which functional units can be systematically attached to optimize activity, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net
The two carboxylic acid groups and the secondary amine present in the molecule offer multiple points for chemical modification. These functional handles can be used to create libraries of derivatives, for instance, by forming amides or esters. nih.gov This approach allows for a systematic structure-activity relationship (SAR) study, where modifications are made to probe interactions with a biological target and enhance potency. ijpsjournal.comnih.gov
For example, the scaffold could be used to develop potent and selective N-type calcium channel blockers, building on work done with similar molecular frameworks. ebi.ac.uk Alternatively, by attaching fluorescent dyes or affinity tags (like biotin) to one of the carboxylic acid groups, this compound could be converted into a chemical probe. Such a probe would be invaluable for identifying and studying its biological targets within cells, using techniques like fluorescence microscopy or affinity pull-down assays. The design of hybrid molecules, where the scaffold is linked to another pharmacophore, is another promising strategy to create agents with dual-action or enhanced activity. nih.govnih.gov
Q & A
Basic Synthesis: What are the standard synthetic routes for 2-[(1-Carboxyethyl)amino]benzoic acid, and what reaction conditions are critical?
Methodological Answer:
The compound can be synthesized via Ullmann-type coupling reactions , where 2-aminobenzoic acid reacts with a carboxyethyl halide derivative. Key conditions include:
- Use of copper(I) catalysts (e.g., CuI) to facilitate aryl-amine bond formation .
- Polar aprotic solvents (e.g., DMF) under inert atmosphere to prevent oxidation .
- Temperature control (80–120°C) to balance reaction rate and byproduct formation .
Purification typically involves column chromatography or recrystallization to isolate the product from unreacted starting materials.
Advanced Optimization: How can reaction yields be improved for large-scale synthesis?
Methodological Answer:
Advanced strategies include:
- Continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .
- Catalyst immobilization (e.g., copper on silica) for recyclability and reduced metal contamination .
- Microwave-assisted synthesis to shorten reaction times and improve regioselectivity .
Yields exceeding 85% have been reported using these methods in structurally similar benzoic acid derivatives .
Characterization: What analytical techniques are essential for confirming the structure and purity?
Methodological Answer:
- Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for the related compound 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate .
- High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR verify molecular weight and functional groups .
- Thermogravimetric analysis (TGA) assesses thermal stability and hydrate content .
Biological Activity: How can researchers investigate its potential enzyme inhibition properties?
Methodological Answer:
- Conduct kinetic assays with target enzymes (e.g., α-glucosidase or proteases) using spectrophotometric methods to measure inhibition constants (Ki) .
- Molecular docking studies (e.g., AutoDock Vina) predict binding modes to active sites, prioritizing targets for experimental validation .
- Compare results with structurally analogous compounds, such as sulfonamide derivatives, to identify structure-activity relationships .
Data Contradictions: How to resolve discrepancies in reported biological activities?
Methodological Answer:
- Reproducibility checks : Standardize assay protocols (e.g., pH, temperature) to minimize variability .
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity measurements .
- Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm results .
Coordination Chemistry: What methods elucidate its metal-chelating behavior?
Methodological Answer:
- Potentiometric titration determines stability constants (logβ) with transition metals (e.g., Cu²⁺, Fe³⁺) .
- UV-Vis and EPR spectroscopy identify charge-transfer transitions and paramagnetic complexes .
- X-ray absorption spectroscopy (XAS) maps coordination geometry in solid-state or solution .
Computational Modeling: How can QSPR models predict its physicochemical properties?
Methodological Answer:
- Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) optimize geometry and calculate electrostatic potentials .
- QSAR models correlate substituent effects (e.g., Hammett σ values) with solubility or logP .
- Molecular dynamics simulations (e.g., GROMACS) predict hydration behavior and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
